molecular formula C22H16ClF3N4O B4302722 2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE

2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE

Cat. No.: B4302722
M. Wt: 444.8 g/mol
InChI Key: NVDNTHWCBAKOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a chlorobenzyl group, and a trifluoromethylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a suitable nucleophile.

    Attachment of the Trifluoromethylbenzyl Ether Moiety: This step can be achieved through an etherification reaction, where the hydroxyl group of a phenol reacts with a trifluoromethylbenzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes. The chlorobenzyl and trifluoromethylbenzyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-5-phenyl-2H-tetrazole
  • 2-(2-chlorobenzyl)-5-(4-methoxyphenyl)-2H-tetrazole
  • 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

Uniqueness

2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE is unique due to the presence of the trifluoromethylbenzyl ether moiety, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O/c23-20-7-2-1-5-17(20)13-30-28-21(27-29-30)16-8-10-19(11-9-16)31-14-15-4-3-6-18(12-15)22(24,25)26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDNTHWCBAKOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 6
Reactant of Route 6
2-[(2-CHLOROPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.